Product packaging for Fluorene, 9-(o-chlorobenzylidene)-(Cat. No.:CAS No. 1643-49-8)

Fluorene, 9-(o-chlorobenzylidene)-

Cat. No.: B14757471
CAS No.: 1643-49-8
M. Wt: 288.8 g/mol
InChI Key: KVYLEMJXCQVYHA-UHFFFAOYSA-N
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Description

Fluorene, 9-(o-chlorobenzylidene)- is a useful research compound. Its molecular formula is C20H13Cl and its molecular weight is 288.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fluorene, 9-(o-chlorobenzylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorene, 9-(o-chlorobenzylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13Cl B14757471 Fluorene, 9-(o-chlorobenzylidene)- CAS No. 1643-49-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1643-49-8

Molecular Formula

C20H13Cl

Molecular Weight

288.8 g/mol

IUPAC Name

9-[(2-chlorophenyl)methylidene]fluorene

InChI

InChI=1S/C20H13Cl/c21-20-12-6-1-7-14(20)13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-13H

InChI Key

KVYLEMJXCQVYHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42)Cl

Origin of Product

United States

Post Polymerization Modification Ppm :

This strategy involves first synthesizing a precursor polymer containing a reactive handle at the C9 position, which is then chemically converted to the desired benzylidene group. rsc.org A prime example is the synthesis of a poly(fluorene) alternating copolymer containing 9-fluorenone (B1672902) units (PreP1). acs.orgresearchgate.net The ketone group in the polymer backbone serves as a reactive site for a subsequent Wittig reaction or a base-catalyzed condensation (like the Knoevenagel condensation) with an appropriate benzyl (B1604629) phosphonium (B103445) ylide or an active methylene (B1212753) compound, respectively. This approach is advantageous as it allows for the creation of a library of functionally diverse polymers from a single parent polymer. rsc.orgnus.edu.sg The modification of ester or halide functional groups on a pre-formed polymer via various "click" reactions or cross-coupling also represents a viable PPM pathway. researchgate.netwiley-vch.de

Polymerization of a Pre Functionalized Monomer:

This approach involves first synthesizing a monomer that already contains the 9-benzylidene fluorene (B118485) structure, which is then polymerized. For example, a monomer like 2,7-dibromo-9-(o-chlorobenzylidene)fluorene could be synthesized. This would typically involve a base-catalyzed condensation of 2,7-dibromofluorene (B93635) with o-chlorobenzaldehyde. Once the functionalized monomer is purified, it can be copolymerized with other monomers, such as a fluorene-diboronic ester, using standard cross-coupling methods like Suzuki or Stille polymerization. uri.eduacs.org This route provides precise control over the structure and placement of the functional unit within the polymer, but requires the synthesis and purification of a potentially complex monomer.

Both strategies offer pathways to new polymeric materials where the properties are dictated by the specific structure of the C9 substituent. The choice of strategy depends on the desired polymer structure, the availability of starting materials, and the efficiency of the respective chemical transformations.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including Fluorene (B118485), 9-(o-chlorobenzylidene)-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of the atoms.

Proton (1H) NMR Investigations

Proton (¹H) NMR spectroscopy is instrumental in defining the number, environment, and spatial relationships of hydrogen atoms within a molecule. For Fluorene, 9-(o-chlorobenzylidene)-, the ¹H NMR spectrum would be expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the fluorene moiety and the o-chlorobenzyl group would exhibit distinct chemical shifts and coupling patterns. The vinylic proton, part of the benzylidene bridge, would likely appear as a singlet, with its chemical shift influenced by the electronic effects of the attached aromatic rings. The integration of these signals would correspond to the number of protons in each specific environment.

Proton Type Expected Chemical Shift (ppm)
Aromatic Protons (Fluorene)7.2 - 7.8
Aromatic Protons (o-chlorophenyl)7.0 - 7.5
Vinylic Proton~7.0

Carbon-13 (13C) NMR Investigations

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Fluorene, 9-(o-chlorobenzylidene)- would give rise to a distinct signal in the ¹³C NMR spectrum. The aromatic carbons would resonate in the typical downfield region of approximately 120-150 ppm. The carbon atom attached to the chlorine (C-Cl) would have its chemical shift influenced by the electronegativity of the halogen. The quaternary carbons, including the C9 of the fluorene ring and the carbons at the point of substitution on the aromatic rings, would also be identifiable. The vinylic carbon of the benzylidene bridge would appear in the olefinic region of the spectrum.

Carbon Type Expected Chemical Shift (ppm)
Aromatic CH120 - 130
Aromatic Quaternary130 - 145
Vinylic Carbon125 - 135
C-Cl~133
C9 (Fluorene)~140

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are powerful for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Fluorene, 9-(o-chlorobenzylidene)- would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.gov Key expected absorptions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C stretching: Aromatic ring and the exocyclic double bond vibrations would appear in the 1600-1450 cm⁻¹ region.

C-Cl stretching: A band in the fingerprint region, generally between 800 and 600 cm⁻¹, would indicate the presence of the chloro-substituent.

Out-of-plane C-H bending: These bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

The specific frequencies and patterns of these bands create a unique "molecular fingerprint" for the compound.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
C=C Stretch (Aromatic)1600 - 1450
C=C Stretch (Vinylic)~1625
C-Cl Stretch800 - 600

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. For Fluorene, 9-(o-chlorobenzylidene)-, mass spectrometry would be used to determine its molecular weight and to gain structural information through the analysis of its fragmentation patterns. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. nist.gov Plausible fragmentation pathways could involve the cleavage of the benzylidene bridge or the loss of a chlorine atom, providing further evidence for the proposed structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. researchgate.net

GC-MS and LC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the identification and quantification of chemical compounds. In the analysis of fluorene derivatives, GC-MS is often employed for volatile and thermally stable compounds. The process separates the compound from a mixture, and the mass spectrometer then fragments the molecule, creating a unique mass spectrum that acts as a chemical fingerprint. This would typically provide the retention time and the mass-to-charge ratios (m/z) of the parent ion and key fragment ions.

For less volatile or thermally sensitive fluorene derivatives, LC-MS would be the method of choice. This technique is adept at analyzing compounds in the liquid phase and can provide crucial information on the molecular weight and structure through various ionization methods.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The analysis yields fundamental data about the crystal's structure, which would be presented in a table. For a hypothetical analysis of Fluorene, 9-(o-chlorobenzylidene)- , this data would include:

Crystal System: e.g., Monoclinic, Orthorhombic

Space Group: e.g., P2₁/c

Unit Cell Dimensions:

a (Å)

b (Å)

c (Å)

α (°)

β (°)

γ (°)

Volume (V) (ų)

Z (molecules per unit cell)

Calculated Density (g/cm³)

This data provides an unambiguous confirmation of the compound's molecular structure and connectivity.

H···H contacts: Typically representing a large portion of the surface, related to van der Waals forces.

C···H/H···C contacts: Indicative of C-H···π interactions.

Cl···H/H···Cl contacts: Important dipole-dipole or weak hydrogen-bonding interactions involving the chlorine atom.

C···C contacts: Related to π-π stacking between aromatic rings.

Cl···C/C···Cl and Cl···Cl contacts: Specific interactions involving the halogen atom.

These percentages provide critical insight into the nature and relative strength of the forces governing the supramolecular assembly of the compound in its crystalline state.

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) for Ground State Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the ground state properties of molecules with high accuracy.

Geometry Optimization and Conformational Landscapes

A foundational step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For Fluorene (B118485), 9-(o-chlorobenzylidene)-, this would involve calculating bond lengths, bond angles, and dihedral angles.

The key structural feature is the exocyclic double bond connecting the fluorene moiety to the o-chlorobenzyl group. The rotation around the single bond between the double bond and the chlorophenyl ring would be a critical factor in its conformational landscape. A Potential Energy Surface (PES) scan, performed by systematically rotating this dihedral angle and calculating the energy at each step, would reveal the most stable conformer(s) and the energy barriers between them. The steric hindrance introduced by the ortho-chloro substituent on the benzylidene ring is expected to play a significant role in determining the preferred conformation, likely forcing the chlorophenyl ring to be twisted out of plane with respect to the fluorene system to minimize steric clash.

Electronic Structure: HOMO-LUMO Energy Levels and Energy Gap Calculations

The electronic properties of the molecule are primarily understood through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital.

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule can be more easily excited, which influences its optical and electronic properties. For Fluorene, 9-(o-chlorobenzylidene)-, the HOMO is expected to be localized primarily on the electron-rich fluorene core, while the LUMO would likely be distributed across the entire π-conjugated system, including the benzylidene bridge and the chlorophenyl ring. The electron-withdrawing nature of the chlorine atom could slightly lower the LUMO energy level.

A typical DFT calculation would yield the following data:

ParameterPredicted Value (eV)Description
EHOMOValueEnergy of the Highest Occupied Molecular Orbital
ELUMOValueEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)ValueELUMO - EHOMO

Note: Specific energy values are dependent on the chosen DFT functional and basis set and require a dedicated calculation.

Prediction and Correlation of Spectroscopic Data (NMR, IR)

DFT calculations can accurately predict spectroscopic data, which can then be correlated with experimental results to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and torsions. For Fluorene, 9-(o-chlorobenzylidene)-, characteristic peaks would include C-H stretches of the aromatic rings, the C=C stretch of the exocyclic double bond, and the C-Cl stretch of the chlorophenyl group.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how the molecule interacts with light, TD-DFT is employed. This method calculates the properties of the molecule in its electronically excited states.

Frontier Molecular Orbital (FMO) Analysis

While DFT focuses on the ground state, FMO analysis in the context of TD-DFT helps to understand the nature of electronic transitions. The primary electronic transition is typically the HOMO→LUMO transition. Analyzing the spatial distribution of these orbitals reveals the character of the excitation. For this molecule, the HOMO→LUMO transition would likely be a π-π* transition, involving the redistribution of electron density from the fluorene system to the benzylidene bridge and chlorophenyl ring, indicating an intramolecular charge transfer (ICT) character.

Simulated UV-Vis Absorption and Photoluminescence Spectra

TD-DFT can simulate the UV-Visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths (a measure of the transition probability). The results are typically plotted as absorbance versus wavelength. For Fluorene, 9-(o-chlorobenzylidene)-, the spectrum is expected to show strong absorption bands in the UV or near-UV region, characteristic of extended π-conjugated systems.

The simulation would provide data on the maximum absorption wavelength (λmax), the oscillator strength (f), and the orbitals involved in the main electronic transitions.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S1ValueValueHOMO → LUMO
S0 → S2ValueValuee.g., HOMO-1 → LUMO

Note: Specific values require dedicated TD-DFT calculations.

Furthermore, calculations can model the emission from the first excited state (S₁) back to the ground state (S₀), simulating the photoluminescence (fluorescence) spectrum and providing insights into the material's potential as an emitter.

Analysis of Molecular Reactivity and Stability

Computational chemistry provides powerful tools to predict and understand the reactivity and stability of a molecule. For a compound like Fluorene, 9-(o-chlorobenzylidene)-, these methods would elucidate the distribution of electrons and the nature of its chemical bonds, offering insights into how it might interact with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational method used to visualize the three-dimensional charge distribution of a molecule. It reveals the electrostatic potential on the surface of the molecule, which is essential for predicting its reactive behavior.

The MEP map uses a color scale to indicate different potential regions. Typically:

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In Fluorene, 9-(o-chlorobenzylidene)-, these would likely be concentrated around the chlorine atom and the π-system of the aromatic rings.

Blue : Indicates regions of most positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack.

Green/Yellow : Indicate regions of neutral or intermediate potential.

By analyzing the MEP map, one could identify the most probable sites for hydrogen bonding and other non-covalent interactions, which governs molecular recognition and crystal packing. rsc.org The map simultaneously displays molecular size, shape, and regions of positive, negative, and neutral potential, making it a valuable tool for understanding structure-property relationships. rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, going beyond simple Lewis structures. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are fundamental to understanding molecular stability and reactivity. rsc.org

Key insights from NBO analysis include:

Hybridization and Bonding: It calculates the precise hybridization of atomic orbitals contributing to each bond.

Hyperconjugation: It quantifies the stabilizing energy associated with electron delocalization from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. For instance, an analysis of Fluorene, 9-(o-chlorobenzylidene)- would reveal the extent of π-conjugation across the fluorene and benzylidene moieties.

Atomic Charges: NBO provides a "natural" population analysis, assigning partial charges to each atom that reflect the electron distribution according to its bonding environment.

These interactions are analyzed in terms of second-order perturbation theory, where the stabilization energy (E(2)) between a donor NBO (i) and an acceptor NBO (j) indicates the strength of the interaction. A higher E(2) value signifies a more significant delocalization effect.

Non-Linear Optical (NLO) Property Predictions

Computational methods are widely used to predict the non-linear optical (NLO) properties of organic molecules. These properties are crucial for applications in optoelectronics and photonics, such as frequency conversion and optical switching. researchgate.net Fluorene derivatives are a well-studied class of materials for their NLO properties due to their extended π-conjugated systems. pku.edu.cnru.nl

Theoretical predictions for NLO properties typically involve calculating:

Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO response, such as second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Related to the third-order NLO response, including two-photon absorption (TPA).

For a molecule like Fluorene, 9-(o-chlorobenzylidene)-, computational studies would investigate how the combination of the electron-rich fluorene core and the substituted benzylidene group influences these NLO parameters. The presence of electron-donating and electron-accepting groups linked through a π-conjugated system is a common strategy for enhancing NLO response. ru.nl Calculations can predict whether the molecule would exhibit significant NLO activity and guide the synthesis of new materials with optimized properties. pku.edu.cn

Computational Studies on Reaction Mechanisms and Pathways

Theoretical modeling is indispensable for elucidating the step-by-step mechanisms of chemical reactions. For Fluorene, 9-(o-chlorobenzylidene)-, computational studies could explore various potential reaction pathways, such as oxidation, reduction, or participation in coupling reactions.

These studies typically involve:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states on the potential energy surface.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which allows for the prediction of reaction rates and the most favorable pathway.

For example, computational studies on the oxidation of the fluorene moiety have shown that it can form dibenzofuran (B1670420) or 9-fluorenone (B1672902), with the specific pathway depending on the oxidant (e.g., ·OH, ClO·). mdpi.com Similar studies on Fluorene, 9-(o-chlorobenzylidene)- could predict its stability and degradation pathways under various conditions.

Photophysical Properties and Excited State Phenomena

UV-Visible Absorption Spectroscopy and Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. By analyzing the absorption spectrum, one can determine the wavelengths of light that the molecule absorbs and gain insights into its electronic structure.

Characterization of Absorption Maxima and Band Shapes

To characterize the absorption properties of "Fluorene, 9-(o-chlorobenzylidene)-", it would be necessary to measure its UV-Visible absorption spectrum in a suitable solvent. This would reveal the absorption maxima (λmax), which correspond to the energies of the electronic transitions. The shape of the absorption bands can provide information about the vibrational levels associated with the electronic states. However, no published absorption spectra or data for this specific compound could be located.

Solvatochromic Effects on Absorption Spectra

Solvatochromism is the change in the position, and sometimes intensity, of a molecule's absorption or emission bands with a change in the polarity of the solvent. Studying the solvatochromic behavior of "Fluorene, 9-(o-chlorobenzylidene)-" would involve recording its UV-Visible spectra in a series of solvents with varying polarities. The observed shifts (either bathochromic/red shifts or hypsochromic/blue shifts) would provide information about the change in the dipole moment of the molecule upon electronic excitation. This information is valuable for understanding the nature of the excited state. Unfortunately, no studies on the solvatochromism of this compound are available.

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy is used to investigate the light-emitting properties of a molecule after it has absorbed light. This includes measuring the emission spectrum, the efficiency of the emission process, and the energy difference between absorption and emission.

Emission Spectra and Wavelength Tuning

The emission spectrum of "Fluorene, 9-(o-chlorobenzylidene)-" would reveal the wavelengths of light it emits upon excitation. This is a critical property for applications such as organic light-emitting diodes (OLEDs). The position of the emission maximum (λem) and the shape of the emission band are characteristic of the molecule's excited state. By modifying the chemical structure, it is often possible to tune the emission wavelength. However, no emission spectra for this compound have been reported.

Photoluminescence Quantum Yield (PLQY) Measurements

The photoluminescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high PLQY is desirable for many applications. The determination of the PLQY for "Fluorene, 9-(o-chlorobenzylidene)-" would require specialized measurements, and this data is not available in the literature.

Stokes Shift Analysis and its Relationship to Molecular Flexibility/Rigidity

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. It is an important parameter that provides insight into the structural relaxation of the molecule in the excited state. A large Stokes shift can be indicative of significant geometric changes between the ground and excited states and is often related to the flexibility or rigidity of the molecular structure. An analysis of the Stokes shift for "Fluorene, 9-(o-chlorobenzylidene)-" would require both absorption and emission data, which are currently unavailable.

Exciton Dynamics and Aggregation Effects in Fluorene-Based Systems

In the solid state or in concentrated solutions, intermolecular interactions become significant and can profoundly alter the photophysical properties of fluorene-based systems. These interactions can lead to the formation of excited-state dimers known as excimers or result in aggregation-induced emission phenomena.

Excimer formation is a phenomenon observed in many aromatic compounds where an excited-state molecule interacts with a ground-state molecule of the same species to form an excited-state dimer. This process is highly dependent on the concentration and the spatial arrangement of the molecules, favoring close cofacial π-π stacking. Excimer emission is characterized by a broad, structureless, and red-shifted emission band compared to the monomer emission. This red-shift arises from the delocalization of the excitation over the two interacting molecules, which lowers the energy of the excited state.

While direct studies on excimer formation in Fluorene (B118485), 9-(o-chlorobenzylidene)- are limited, the principles can be understood from studies on other planar aromatic systems like anthracene derivatives rsc.org. The planar nature of the fluorene core can facilitate the necessary π-π stacking for excimer formation in aggregates or the solid state.

Strategies to suppress excimer formation are often crucial for applications that require pure and stable monomer emission, such as in organic light-emitting diodes (OLEDs). Common strategies include:

Introduction of Bulky Substituents: Attaching sterically demanding groups to the fluorene core can physically hinder the close approach of molecules, thereby preventing the formation of the cofacial arrangement required for excimer formation. The 9-position of the fluorene is a common site for such modifications mdpi.com.

Molecular Design to Induce Twisting: Designing molecules with a twisted backbone can disrupt the planarity and reduce π-π stacking.

Dilution in a Host Matrix: In solid-state applications, dispersing the fluorene derivative in a suitable host material at a low concentration can effectively isolate the molecules from each other, thus preventing aggregation and excimer formation.

In contrast to aggregation-caused quenching (ACQ), where aggregation leads to a decrease in emission intensity, some molecules exhibit aggregation-induced emission (AIE). In AIE-active compounds, the molecules are weakly emissive or non-emissive in dilute solutions but become highly luminescent upon aggregation in poor solvents or in the solid state rsc.orgmdpi.com.

The mechanism behind AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state mdpi.com. In solution, flexible parts of the molecule, such as phenyl rings, can undergo low-frequency rotational motions, which provide a non-radiative pathway for the decay of the excited state. In the aggregated state, these rotations are sterically hindered, which blocks this non-radiative channel and forces the excited state to decay radiatively, leading to strong emission mdpi.com.

While it is not definitively reported whether Fluorene, 9-(o-chlorobenzylidene)- exhibits AIE, its structural features suggest it could be a candidate. The benzylidene group attached to the 9-position of the fluorene can undergo rotational motion. If this rotation is responsible for non-radiative decay in solution, then aggregation could potentially restrict this motion and induce emission. The investigation of AIE properties typically involves studying the photoluminescence of the compound in solvent mixtures of varying polarity, for instance, in water-tetrahydrofuran (THF) mixtures with different water fractions rsc.orgmdpi.com. An increase in the water fraction, a poor solvent, would induce aggregation and a corresponding increase in emission intensity if the compound is AIE-active.

Investigation of Fluorenylidene Spin States and Their Influence on Photoreactivity

The photoreactivity of Fluorene, 9-(o-chlorobenzylidene)- is intrinsically linked to the electronic spin states of the fluorenylidene moiety that can be generated upon photolysis. Fluorenylidene is a carbene, a reactive intermediate with a divalent carbon atom. A key feature of fluorenylidene is the small energy gap between its singlet and triplet spin states, with the triplet state being the ground state, but only by a small margin (approximately 1.1 kcal/mol) wikipedia.org.

The reactions of fluorenylidene can proceed through either the singlet or the triplet state, and the nature of the products formed depends on the relative populations of these spin states, which can be influenced by experimental conditions such as temperature and the presence of spin-trapping agents wikipedia.orgwikiwand.com.

Singlet Fluorenylidene: In the singlet state, the two non-bonding electrons on the carbene carbon are spin-paired and occupy an sp² hybrid orbital. This leaves a vacant p-orbital, making the singlet carbene electrophilic. It can undergo concerted reactions, such as stereospecific addition to double bonds to form cyclopropanes.

Triplet Fluorenylidene: The ground state is a bent triplet, where the two non-bonding electrons have parallel spins and occupy two orthogonal sp hybrid orbitals. One electron is in an orbital with sigma symmetry in the plane of the rings, while the other is in a pi-symmetry orbital wikipedia.orgwikiwand.com. Triplet carbenes behave like diradicals and typically react in a stepwise manner. For example, addition to an olefin would proceed through a diradical intermediate, allowing for bond rotation before ring closure, which results in a loss of stereochemistry.

The interconversion between the singlet and triplet states occurs through intersystem crossing (ISC) wikipedia.orgwikiwand.com. The rate of ISC is a critical factor determining the reaction pathway. Ultrafast laser flash photolysis studies on the generation of fluorenylidene from 9-diazofluorene have shown the formation of two singlet states, which then relax to the triplet ground state nih.govresearchgate.net. The rate of this intersystem crossing can be influenced by the solvent nih.gov.

The photoreactivity of Fluorene, 9-(o-chlorobenzylidene)- would be influenced by the stability and reactivity of the corresponding fluorenylidene carbene. The presence of the o-chlorobenzylidene group can affect the electronic properties and steric environment of the carbene center, potentially influencing the singlet-triplet energy gap and the rates of intersystem crossing and subsequent reactions. The control over the spin state of such reactive intermediates is a key area of research with potential applications in designing selective chemical reactions researchgate.net.

Based on a comprehensive search of available scientific and technical literature, there is currently no specific information regarding the application of the chemical compound Fluorene, 9-(o-chlorobenzylidene)- in the fields of organic electronics and advanced functional materials as outlined in the requested article structure.

The search for research findings on its use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs) did not yield any dedicated studies or data. While the broader class of fluorene derivatives is widely investigated for these applications due to their favorable electronic and photophysical properties, research focusing on the specific 9-(o-chlorobenzylidene) substituted variant is not present in the available literature.

Therefore, it is not possible to provide a detailed, scientifically accurate article on "Fluorene, 9-(o-chlorobenzylidene)-" that adheres to the specified outline concerning its role as an emitter, semiconductor, or active layer material in organic electronic devices.

Applications in Organic Electronics and Advanced Functional Materials

Electrochromic Devices and Materials

Electrochromism, the phenomenon of a reversible change in color upon the application of an electrical potential, is a key feature for applications such as smart windows, displays, and electronic paper. Dibenzofulvene derivatives are recognized as promising materials for such applications. mdpi.comnih.gov The electrochemical oxidation of these molecules can be reversible, a critical requirement for stable electrochromic devices. mdpi.com

The modification of the fluorene (B118485) core at the C-9 position to form a dibenzofulvene structure significantly impacts the electrochemical properties. This structural change can render the oxidation process fully reversible, which is essential for long-term device stability. mdpi.comnih.gov While specific data for Fluorene, 9-(o-chlorobenzylidene)- is not extensively detailed, studies on related electrochromic polymers incorporating fluorene units provide insight into their potential performance. For instance, some fluorene-based electrochromic polymers exhibit high coloration efficiency and significant contrast in the visible spectrum. researchgate.netresearchgate.net Polymers containing EDOT (3,4-ethylenedioxythiophene) and fluorene units have been reported with coloration efficiencies as high as 220 cm²/C and optical contrasts of up to 82%. researchgate.net Similarly, certain anodically coloring polyamide films have demonstrated high coloration efficiency, reaching up to 283 cm²/C. researchgate.net These examples underscore the potential of the fluorene scaffold in creating high-performance electrochromic materials. The reversible redox behavior of the dibenzofulvene core suggests that Fluorene, 9-(o-chlorobenzylidene)- could exhibit tunable optical properties under an applied voltage. mdpi.com

Chemical Sensors and Detection Systems

Fluorene-based compounds are widely used as the fluorescent core in chemical sensors due to their high photoluminescence quantum yields and thermal stability. However, there is limited specific information on the use of Fluorene, 9-(o-chlorobenzylidene)- itself as a chemical sensor. Typically, a fluorene-based sensor requires the incorporation of a specific recognition unit (receptor) that can selectively interact with the target analyte. This interaction then triggers a change in the fluorescence properties of the fluorene core (the fluorophore), enabling detection.

The fundamental design of a fluorescent chemical sensor involves three main components: a fluorophore, a receptor, and a spacer. researchgate.net

Fluorophore: This is the light-emitting unit. In this context, the fluorene moiety serves as the fluorophore, providing the intrinsic photophysical properties.

Receptor: This is the part of the molecule designed to selectively bind to a specific analyte (e.g., a metal ion, an anion, or a neutral molecule). researchgate.net

Spacer: This unit connects the fluorophore and the receptor. Its nature can influence the communication between the two other parts.

The sensing mechanism is generally based on a photoinduced process that is modulated by the binding of the analyte to the receptor. Common mechanisms include:

Photoinduced Electron Transfer (PET): In the absence of the analyte, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence ("turn-off" state). Upon binding the analyte, the electron transfer is inhibited, and fluorescence is restored ("turn-on" state). researchgate.net

Photoinduced Charge Transfer (ICT): This involves a change in the electronic distribution of the molecule upon excitation. Analyte binding can alter the ICT character, leading to a shift in the emission wavelength, which allows for ratiometric sensing. researchgate.net

For a molecule like Fluorene, 9-(o-chlorobenzylidene)- to function as a chemical sensor, it would likely need to be further functionalized by attaching a suitable receptor group to the fluorene or benzylidene rings. For example, a fluorene derivative functionalized with a thiourea (B124793) group and a crown ether has been shown to be a highly sensitive and selective sensor for Zn²⁺ ions. nih.gov

Fundamental Structure-Property Relationships for Device Optimization

The performance of organic electronic devices is intrinsically linked to the molecular structure of the active materials. For derivatives of Fluorene, 9-(o-chlorobenzylidene)-, several key structural features dictate their electronic and photophysical properties, offering pathways for device optimization. mdpi.commdpi.com

The substitution at the C-9 position of the fluorene molecule is a critical determinant of its properties. In standard polyfluorenes used in OLEDs, the C-9 is typically sp³-hybridized and substituted with two alkyl chains to ensure solubility and prevent aggregation. mdpi.com In contrast, the formation of Fluorene, 9-(o-chlorobenzylidene)- involves a Knoevenagel condensation, which transforms the C-9 carbon to sp² hybridization and creates an exocyclic double bond. mdpi.com

This structural modification has profound effects:

Extended π-Conjugation: The exocyclic double bond extends the conjugated π-system from the fluorene core to the o-chlorobenzylidene group. This extension generally leads to a bathochromic (red) shift in the absorption spectra. mdpi.com

Tunable Energy Levels: The introduction of the double bond and the electron-withdrawing chloro-substituent on the benzylidene ring significantly alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.comnih.gov Specifically, creating the dibenzofulvene structure dramatically lowers the HOMO-LUMO energy gap compared to the parent fluorene. mdpi.com This tunability is crucial for aligning the energy levels of materials in multilayer devices like OLEDs and organic solar cells to ensure efficient charge injection and transport. mdpi.comnih.gov

Electrochemical Behavior: The modification from an sp³ to an sp² carbon at the 9-position makes the resulting dibenzofulvene derivatives electrochemically active, with reversible oxidation processes, a property not typically observed in 9,9-dialkylfluorenes. mdpi.comnih.gov

The following table, based on data from related compounds, illustrates the significant change in electrochemical properties upon moving from a simple fluorene structure to a dibenzofulvene derivative.

CompoundEpa (V)Epc (V)Process ReversibilityEnergy Gap (Eg) (eV)
Fluorene (A-0)1.61-Irreversible4.90
Generic Dibenzofulvene Derivative (e.g., A-1)0.420.36Reversible2.80

Data adapted from studies on fluorene and N-donor substituted dibenzofulvene derivatives. mdpi.comnih.gov

The three-dimensional arrangement of the atoms in Fluorene, 9-(o-chlorobenzylidene)- plays a crucial role in its electronic properties. While the fluorene unit itself is largely planar, the connection to the o-chlorobenzylidene group via the exocyclic double bond introduces important geometric considerations. mdpi.com

Due to steric hindrance between the hydrogen atoms on the fluorene ring (at positions 1 and 8) and the o-chlorophenyl ring, the molecule is not expected to be perfectly planar. mdpi.com Density Functional Theory (DFT) calculations on similar dibenzofulvene derivatives show a dihedral angle (twist) between the plane of the fluorene unit and the substituent attached at the C-9 position. mdpi.com This twist represents a compromise between maximizing π-orbital overlap (favoring planarity) and minimizing steric repulsion (favoring twisting). mdpi.com

The degree of planarity directly affects the extent of π-conjugation. A more planar structure allows for better overlap of p-orbitals, leading to a smaller HOMO-LUMO gap and a red-shift in absorption. mdpi.com However, some twisting can be beneficial in solid-state applications by disrupting close π-π stacking, which can sometimes lead to undesirable excimer formation and reduced emission efficiency. mdpi.com Therefore, controlling the molecular geometry through substituent choice is a key strategy for optimizing material properties.

The rigidity of a molecule significantly influences its photophysical properties, particularly its fluorescence efficiency. The fluorene core is known for its rigid, planar structure, which contributes to its high quantum yield of fluorescence. beilstein-journals.org Molecular rigidity helps to minimize non-radiative decay pathways, such as those involving vibrational and rotational motions, allowing the excited state to relax primarily through the emission of light. beilstein-journals.org

Mechanistic Investigations of Chemical Transformations Involving 9 O Chlorobenzylidene Fluorene and Its Core Structure

Reaction Mechanisms in Synthesis and Derivatization

The synthesis of 9-(o-chlorobenzylidene)fluorene and related derivatives often involves classic organic reactions whose mechanisms are of significant interest. These reactions provide a basis for creating a wide array of functionalized fluorene (B118485) compounds.

Knoevenagel Condensation Mechanisms

The synthesis of 9-(o-chlorobenzylidene)fluorene is typically achieved through a Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, fluorene, with an aldehyde or ketone, here o-chlorobenzaldehyde, in the presence of a basic catalyst. numberanalytics.comwikipedia.org

The mechanism of the Knoevenagel condensation proceeds through several key steps:

Deprotonation: A weak base, such as piperidine (B6355638) or pyridine (B92270), deprotonates the active methylene group at the C-9 position of the fluorene ring, forming a carbanion. numberanalytics.comwikipedia.org The acidity of the C-9 protons is a crucial factor in this step.

Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the o-chlorobenzaldehyde. numberanalytics.commasterorganicchemistry.com This step leads to the formation of a tetrahedral intermediate.

Dehydration: The intermediate then undergoes dehydration, eliminating a molecule of water to form the final α,β-unsaturated product, 9-(o-chlorobenzylidene)fluorene. wikipedia.org

The Doebner modification of this reaction utilizes pyridine as a solvent, particularly when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation accompanied by decarboxylation. wikipedia.orgorganic-chemistry.orgorientjchem.org

Electrophilic and Nucleophilic Additions

The double bond in 9-(o-chlorobenzylidene)fluorene is susceptible to both electrophilic and nucleophilic addition reactions, allowing for further derivatization.

Electrophilic Addition: The electron-rich double bond can be attacked by electrophiles. For instance, the Friedel-Crafts acetylation of the fluorene core, while not a direct addition to the exocyclic double bond, demonstrates the reactivity of the aromatic system towards electrophiles. The acetylation of 9H-fluorene using acetyl chloride and a Lewis acid catalyst like aluminum chloride yields a mixture of mono- and diacetylated products, with the substitution pattern being influenced by solvent polarity, temperature, and reaction time. researchgate.net

Nucleophilic Addition: The carbonyl group in aldehydes and ketones is a prime target for nucleophilic addition, a fundamental reaction in organic chemistry. masterorganicchemistry.com In the context of fluorene derivatives, nucleophilic addition to a carbonyl group on a fluorene side chain is a common transformation. The reaction proceeds by the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The reversibility of this addition depends on the basicity of the nucleophile. masterorganicchemistry.com For example, the reaction of fluorenone with various nucleophiles is a key step in the synthesis of many of its derivatives. google.com

Degradation Pathways of Fluorene Scaffolds (e.g., Oxidative Degradation)

The environmental fate of fluorene and its derivatives is of significant interest, and understanding their degradation pathways is crucial. Oxidative degradation is a primary mechanism for the breakdown of the fluorene scaffold.

Studies have shown that the degradation of fluorene can be initiated by various methods, including microbial action and advanced oxidation processes. frontiersin.orgethz.ch In many cases, the initial step involves the oxidation of the C-9 position to form 9-fluorenol, which is then further oxidized to 9-fluorenone (B1672902). nih.govchemicalpapers.comcsic.es

Several distinct degradation pathways have been identified in different microorganisms:

Angular Dioxygenation: Some pathways involve the dioxygenation of 9-fluorenone, leading to the opening of the five-membered ring and the formation of biphenyl (B1667301) derivatives, which are further metabolized to compounds like phthalic acid. ethz.chnih.gov

Lateral Dioxygenation: Other pathways are initiated by dioxygenation at the C-1, C-2 or C-3, C-4 positions of the aromatic rings, leading to the formation of cis-dihydrodiols. These intermediates undergo further reactions, including dehydrogenation and meta-cleavage. ethz.chnih.gov

Photodegradation: In aqueous solutions, fluorene can undergo photodegradation, with 9-fluorenone and 9-hydroxyfluorene being identified as major photoproducts. researchgate.net

The specific metabolites formed during degradation depend on the organism and the environmental conditions. For example, in some bacteria, the degradation proceeds through phthalate (B1215562) and protocatechuic acid. nih.govnih.gov Ligninolytic enzymes produced by some fungi have also been shown to play a crucial role in the oxidative degradation of fluorene. mdpi.com

Degradation Pathway Initiating Step Key Intermediates Final Products (Examples) Organism/Condition Example
Angular Dioxygenation Oxygenation at C-9 to 9-fluorenol, then to 9-fluorenone 9-fluorenone, (+)-1,1a-dihydroxy-1-hydro-9-fluorenone, 8-hydroxy-3,4-benzocoumarin Phthalic acid Pseudomonas sp. strain F274 nih.gov
Lateral Dioxygenation Dioxygenation at C-1,2 or C-3,4 cis-dihydrodiols, indanones, 3,4-dihydrocoumarin Phthalic acid, 2-hydroxypenta-2,4-dienoate Arthrobacter sp. strain F101 ethz.ch
Photodegradation UV irradiation 9-fluorenone, 9-hydroxyfluorene Further oxidized products Aqueous solution researchgate.net
Fungal Degradation Oxygenation and ring cleavage 9-oxo-9H-fluorene-1-carboxylic acid, fluorenone, benzene-1,2,3-tricarboxylic acid ß-Ketoadipate Trichoderma lixii and Talaromyces pinophilus mdpi.com

Reactive Intermediates in Fluorene Chemistry (e.g., Fluorenylidene)

The chemistry of fluorene is also characterized by the formation of highly reactive intermediates, which are short-lived, high-energy species that play a pivotal role in reaction mechanisms. libretexts.org

Fluorenylidene , an aryl carbene, is a key reactive intermediate derived from the bridging methylene group of fluorene. wikipedia.org It can be generated by the photolysis of 9-diazofluorene. wikipedia.orgepa.gov A notable feature of fluorenylidene is the small energy gap between its triplet ground state and its singlet excited state, which is only about 1.1 kcal/mol. wikipedia.orgepa.govwikiwand.com This allows for the existence of a rapidly equilibrating mixture of both spin states under many experimental conditions. epa.gov

The reactivity of fluorenylidene is dictated by its spin state:

Singlet Fluorenylidene: Reacts with olefins in a concerted, stereospecific manner. wikiwand.comlookchem.com The use of halogenated solvents can stabilize the singlet state. wikiwand.com

Triplet Fluorenylidene: Reacts with olefins in a stepwise fashion, leading to a racemic mixture of products. wikiwand.comlookchem.com

The study of fluorenylidene provides a model system for understanding the behavior of carbenes and the factors that control their reactivity and selectivity. lookchem.comwikipedia.org

Q & A

Q. How to analyze byproducts in the synthesis of 9-(o-chlorobenzylidene)-fluorene using chromatographic methods?

  • Methodological Answer :
  • TLC : Use iodine staining to detect non-UV-active byproducts. Compare Rf values against known standards .
  • Preparative HPLC : Isolate byproducts for structural elucidation via NMR/MS. Common byproducts include dihalogenated biphenyls or unreacted alkynes .

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